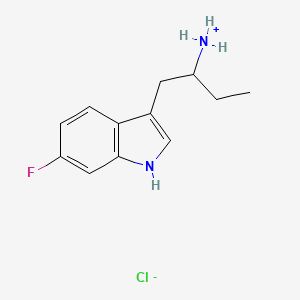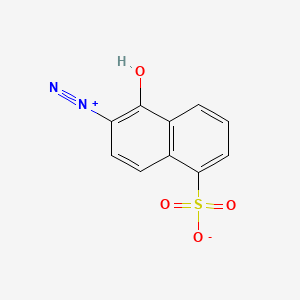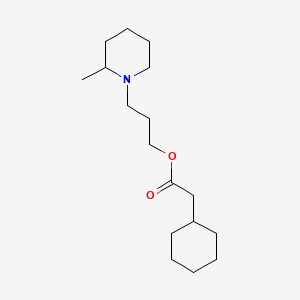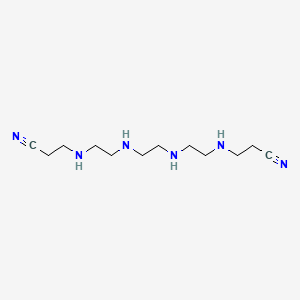
4,7,10,13-Tetraazahexadecanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,10,13-Tetraazahexadecanedinitrile is a chemical compound with the molecular formula C12H24N6. It is known for its unique structure, which includes four nitrogen atoms and two nitrile groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,10,13-Tetraazahexadecanedinitrile typically involves the reaction of appropriate amines with nitrile-containing compounds under controlled conditions. One common method includes the use of a diamine and a dinitrile in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 4,7,10,13-Tetraazahexadecanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce amines or other reduced nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
4,7,10,13-Tetraazahexadecanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,7,10,13-Tetraazahexadecanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,7,10,13-Tetraoxahexadecanedinitrile: This compound has a similar structure but contains oxygen atoms instead of nitrogen atoms.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid:
Uniqueness: 4,7,10,13-Tetraazahexadecanedinitrile is unique due to its specific arrangement of nitrogen atoms and nitrile groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
67990-04-9 |
|---|---|
Fórmula molecular |
C12H24N6 |
Peso molecular |
252.36 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H24N6/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-18H,1-2,5-12H2 |
Clave InChI |
LZRSZAAWHRMGRR-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCNCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


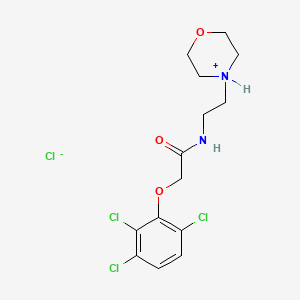



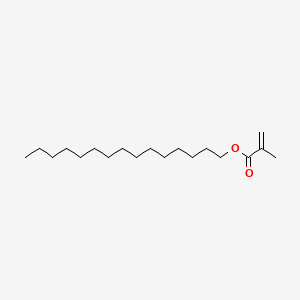
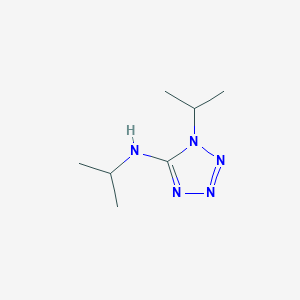
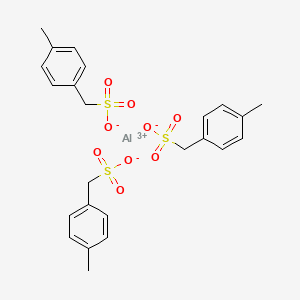

![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
